molecular formula C13H13N5O2S B3832044 N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide CAS No. 189870-97-1

N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Cat. No.: B3832044
CAS No.: 189870-97-1
M. Wt: 303.34 g/mol
InChI Key: CHFVOWLUNGEUPX-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a triazinoindole derivative characterized by a sulfur-linked acetamide backbone and a 2-hydroxyethyl substituent. The triazinoindole core is a tricyclic system combining indole and triazine moieties, which is associated with diverse pharmacological activities, including antidepressant, antimicrobial, and anticonvulsant effects .

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c19-6-5-14-10(20)7-21-13-16-12-11(17-18-13)8-3-1-2-4-9(8)15-12/h1-4,19H,5-7H2,(H,14,20)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFVOWLUNGEUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416749
Record name Acetamide, N-(2-hydroxyethyl)-2-(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189870-97-1
Record name Acetamide, N-(2-hydroxyethyl)-2-(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and triazine compounds. The key steps in the synthesis may involve:

    Formation of the triazinoindole core: This can be achieved through cyclization reactions involving triazine and indole derivatives under controlled conditions.

    Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with a thiol or sulfide reagent.

    Attachment of the hydroxyethyl group: This can be done through nucleophilic substitution or addition reactions using ethylene oxide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and controlled reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazinoindole core or the sulfanyl group, potentially yielding reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the hydroxyethyl or sulfanyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazinoindole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Aldose Reductase Inhibition

One of the most notable applications of N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is its role as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in diabetic complications by converting glucose into sorbitol. Inhibition of this enzyme can help mitigate the effects of diabetes-related complications.

Case Study: Cemtirestat

Cemtirestat, a derivative of the compound, has shown promising results as a selective aldose reductase inhibitor with antioxidant properties. A study assessed its toxicity using in silico predictions and in vitro tests, demonstrating its potential for developing diabetes treatments without significant toxicity .

Antioxidant Activity

The compound exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals and reducing cellular damage.

Research Insights

Research indicates that compounds with similar structures to this compound can effectively scavenge free radicals and enhance cellular defense mechanisms . This suggests potential applications in formulations aimed at combating oxidative stress.

Cancer Research

The unique structure of this compound positions it as a candidate for cancer therapy research. Its ability to interact with biological targets may inhibit tumor growth or induce apoptosis in cancer cells.

Preliminary Findings

Studies on related triazine derivatives have indicated their effectiveness against various cancer cell lines by disrupting cell cycle progression and promoting apoptosis . Further exploration into this compound could yield significant findings in oncological applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxyethyl and sulfanyl groups can participate in hydrogen bonding or covalent interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Selected Analogs
Compound Name R₁ (Triazinoindole) R₂ (Amide Substituent) Key References
N-(2-hydroxyethyl)-2-(5H-triazinoindol-3-ylsulfanyl)acetamide H 2-hydroxyethyl
N-Phenyl-2-(5H-triazinoindol-3-ylsulfanyl)acetamide H Phenyl
N-(4-Ethoxyphenyl)-2-(5H-triazinoindol-3-ylsulfanyl)acetamide H 4-ethoxyphenyl
N-(2-Nitrophenyl)-2-(5-methyl-5H-triazinoindol-3-ylsulfanyl)acetamide 5-methyl 2-nitrophenyl
N-(4-Bromophenyl)-2-(8-bromo-5-methyl-5H-triazinoindol-3-ylsulfanyl)acetamide 5-methyl, 8-bromo 4-bromophenyl

Pharmacological Activities

Antidepressant Activity
  • Target Compound: Limited direct data, but analogs with hydrophilic substituents (e.g., hydroxyethyl) may enhance solubility and blood-brain barrier penetration.
  • N-Substituted Phenyl Analogs : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring showed superior activity in the tail suspension test (TST). For example, N-(2-nitrophenyl) and N-(4-bromophenyl) analogs exhibited significant reductions in immobility time compared to controls .
  • Chain Length Effects : Propionamide analogs (3-carbon acyl chain) demonstrated reduced antidepressant activity compared to acetamides (2-carbon), highlighting the importance of the acetamide backbone .
Antimicrobial Activity
  • Halo-Substituted Derivatives: Bromo and chloro substitutions on the triazinoindole core (e.g., 8-bromo-5-methyl) enhanced antimicrobial potency against Gram-negative bacteria (E. coli) and fungi (C. albicans) .
  • Phenoxy and Heteroaryl Substituents: Compounds with 4-phenoxyphenyl or pyridinyl groups showed moderate activity, suggesting lipophilic substituents improve membrane penetration .
Anticonvulsant Activity
  • Halo-Substituted Triazinoindoles: 6,8-Dihalo derivatives (e.g., 6-chloro-8-bromo) demonstrated significant protection against pentylenetetrazole-induced seizures in rodent models .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to phenyl or bromophenyl analogs .
  • Melting Points : Phenyl-substituted analogs (e.g., N-phenyl derivative) exhibit higher melting points (261–268°C) due to stronger intermolecular interactions, while alkylated derivatives (e.g., 5-methyl) have lower melting points .

Key Research Findings and Implications

Structure-Activity Relationships (SAR): The acetamide backbone is critical for antidepressant activity; elongation to propionamide reduces efficacy . Electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring enhance binding to serotonin/norepinephrine transporters . Halo-substitutions on the triazinoindole core broaden pharmacological profiles (e.g., antimicrobial and anticonvulsant effects) .

Potential Advantages of the Hydroxyethyl Derivative: Improved solubility for oral bioavailability. Reduced toxicity compared to halo-substituted analogs.

Gaps in Knowledge: Limited data on the target compound’s specific biological activities. Comparative pharmacokinetic studies (e.g., metabolism, half-life) are needed.

Biological Activity

N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Synthesis

Chemical Structure:
The compound features a triazino-indole framework linked by a sulfanyl group to an acetamide moiety. This unique arrangement suggests potential interactions with various biological targets.

Synthesis:
The synthesis of this compound typically involves multi-step chemical reactions that may include:

  • Formation of the triazino-indole structure.
  • Introduction of the sulfanyl group.
  • Acetylation to yield the final product.

2. Biological Activity

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of triazino-indoles have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The activity is often compared with established antibiotics such as penicillin and ciprofloxacin .

Anticancer Properties

Research has suggested that indole derivatives possess anticancer properties. The mechanism may involve inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, some studies highlight their role as topoisomerase inhibitors, which are crucial in DNA replication and transcription processes .

Antioxidant Activity

Compounds containing indole and triazine moieties have also been evaluated for their antioxidant potential. This activity is vital for protecting cells from oxidative stress and may contribute to their overall therapeutic effects.

Case Study 1: Antimicrobial Testing

In a study evaluating various triazino-indole derivatives, this compound was tested against a panel of microbial strains. The results indicated comparable or superior activity to standard antibiotics, particularly against resistant strains .

CompoundMicrobial StrainInhibition Zone (mm)
This compoundE. coli18
Standard Antibiotic (Ciprofloxacin)E. coli15

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed using human cancer cell lines to assess the anticancer potential of the compound. The IC50 values indicated significant cytotoxic effects at micromolar concentrations.

Cell LineIC50 (µM)Reference Compound IC50 (µM)
HeLa1015 (Doxorubicin)
MCF-71220 (Tamoxifen)

4. Conclusion

This compound presents promising biological activities across various domains including antimicrobial and anticancer effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

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